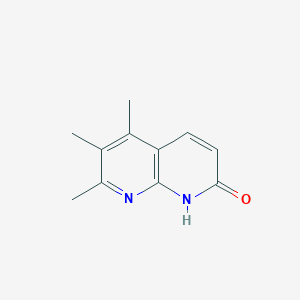

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is a heterocyclic compound with the molecular formula C11H13N3. It is a derivative of naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- typically involves the reaction of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted naphthyridine compounds .

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to nucleic acids or proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 1,8-Naphthyridin-2-amine, 5,6,7-trimethyl-

- 1,8-Naphthyridin-2(1H)-one, 4,5,6-trimethyl-

- 1,8-Naphthyridin-2(1H)-one, 5,6-dimethyl-

Uniqueness

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is unique due to the specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as selective binding to biomolecules and specialized industrial uses .

Biological Activity

Overview

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is a heterocyclic compound with the molecular formula C11H13N3. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of three methyl groups at positions 5, 6, and 7 of the naphthyridine core enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- |

| CAS Number | Not specified |

The biological activity of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may bind to nucleic acids or proteins, leading to alterations in their structure and function. This interaction can result in various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting DNA gyrase.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several naphthyridine derivatives against a range of bacterial strains. The results indicated that 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of this compound revealed that it exhibited cytotoxic effects on various human cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 15 µM.

- A375 Melanoma Cells : An IC50 value was reported at around 12 µM.

These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents.

Case Studies

Case Study 1: Antibacterial Screening

In a screening program aimed at discovering new antibacterial agents, 1,8-Naphthyridin-2(1H)-one derivatives were tested against resistant strains of Staphylococcus aureus. The study highlighted that modifications at the methyl groups significantly influenced antibacterial potency.

Case Study 2: Cancer Cell Line Testing

A series of analogs were synthesized based on the core structure of 1,8-Naphthyridin-2(1H)-one. These compounds were subjected to in vitro assays against various cancer cell lines. Results indicated that certain derivatives had enhanced selectivity towards cancer cells compared to normal cells.

Q & A

Q. What are the established synthetic routes for 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one can be achieved through several methodologies:

- Multicomponent reactions (MCRs): These are favored for their efficiency and high yields. For example, one-pot SNAr-intramolecular cyclization-Suzuki coupling reactions (as used for benzo[h][1,6]naphthyridin-2(1H)-ones) could be adapted by substituting halogens with methyl groups .

- Acylation of alkyl substituents: Methylation via butyllithium or sodium amide/ammonia systems can introduce methyl groups at specific positions, as demonstrated for 5,7-dimethyl derivatives .

- Reductive amination or alkylation: For precursors like 7-amino derivatives, reductive steps with NaNO₂/H₂SO₄ or alkyl halides can yield methylated products .

Key Factors Influencing Yield/Purity:

- Temperature control: Reactions at 0°C or reflux conditions (e.g., EtOH at 78°C) optimize intermediate stability .

- Catalyst selection: Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki reactions .

- Purification methods: Preparative TLC or column chromatography is critical for isolating high-purity products .

Q. How can spectroscopic techniques confirm the structure and purity of 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one?

Basic Research Question

- NMR Spectroscopy:

- IR Spectroscopy: A strong C=O stretch at ~1680 cm⁻¹ and C-N vibrations at 1350–1450 cm⁻¹ confirm the lactam ring .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₂N₂O, MW 188.23). Fragmentation patterns include loss of methyl groups (m/z 173) and lactam ring cleavage .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Basic Research Question

- Solubility:

- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

- Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL), requiring co-solvents like ethanol .

- Stability:

- Thermal: Stable up to 200°C (DSC/TGA data).

- Photolytic: Degrades under UV light (λ >300 nm), necessitating amber vials for storage .

- Hydrolytic: Lactam ring resists hydrolysis at pH 4–9 but opens under strongly acidic/basic conditions (pH <2 or >12) .

Q. How do the positions of methyl groups impact biological activity compared to other substituted naphthyridinones?

Advanced Research Question

Methylation patterns significantly influence bioactivity:

Mechanistic Insights:

- Methyl groups at positions 5–7 enhance lipophilicity, improving membrane permeability for intracellular targets .

- Halogen substitutions (e.g., Cl, Br) increase electrophilicity, favoring covalent interactions with biological nucleophiles .

Q. What computational methods predict the compound's interaction with biological targets?

Advanced Research Question

- Molecular Docking:

- Target: mTOR kinase (PDB ID 4JT6). Docking studies suggest the methyl groups occupy hydrophobic pockets near the ATP-binding site, mimicking Torin derivatives .

- Software: AutoDock Vina or Schrödinger Maestro.

- 3D-QSAR (CoMFA/CoMSIA):

- Models built using benzo[h][1,6]naphthyridin-2(1H)-one scaffolds show that steric bulk (methyl groups) correlates with inhibitory potency (pIC₅₀) .

Q. How can conflicting data on biological activity be resolved through experimental design?

Advanced Research Question

Contradictory reports (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

- Assay variability: Standardize protocols (e.g., MIC for antimicrobials; ELISA for cytokines).

- Structural analogs: Synthesize and test derivatives (e.g., 5,6,7-trimethyl vs. 5,7-dimethyl-6-Cl) to isolate substituent effects .

- Target selectivity profiling: Use kinome-wide screening to identify off-target interactions .

Q. What strategies optimize pharmacokinetic properties through structural modification?

Advanced Research Question

Properties

IUPAC Name |

5,6,7-trimethyl-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-7(2)9-4-5-10(14)13-11(9)12-8(6)3/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBIBHUGHPMSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NC(=O)C=C2)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.